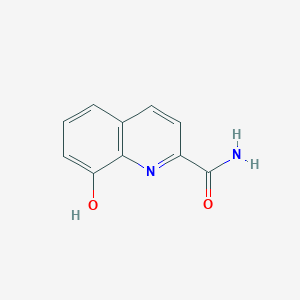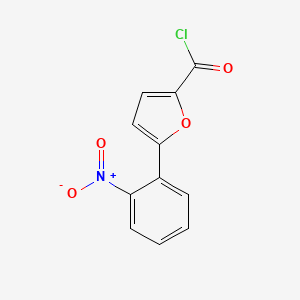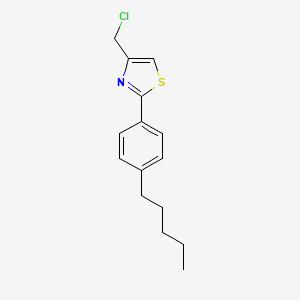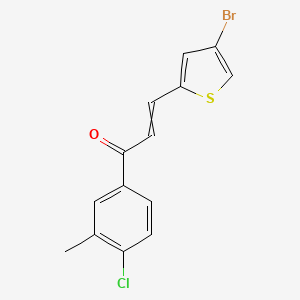
8-Hydroxyquinoline-2-carboxamide
Overview
Description
8-Hydroxyquinoline-2-carboxamide is a member of quinolines . It has been studied for its antiviral properties, particularly against the H5N1 avian influenza virus . The inhibitory activity of the compounds depends on the position of halogen substituents and is also affected by the lipophilicity and electron properties .
Synthesis Analysis
A series of thirty-two ring-substituted 8-hydroxyquinoline-2-carboxanilides were prepared by microwave-assisted synthesis . The condensation of 8-hydroxyquinoline-2-carbaldehyde with aromatic diamines afforded quinoline-based benzimidazole followed by intracyclization reaction to produce derivatives .Molecular Structure Analysis
This compound incorporates the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The pyridine ring maintains its properties as an electron-deficient entity with a basic nitrogen .Chemical Reactions Analysis
Due to the presence of the phenolic group, 8-HQ displays typical phenolic properties that make it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical and Chemical Properties Analysis
This compound has a molecular weight of 188.18 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 188.058577502 g/mol . It has a topological polar surface area of 76.2 Ų .Scientific Research Applications
Cytotoxic Activity in Cancer Research
8-Hydroxyquinoline-2-carboxamide derivatives have been systematically studied for their cytotoxic activity against various cancer lines. Researchers explored the structure-activity relationship of these compounds, particularly focusing on the effect of substituents in specific positions and their impact on biological activity. This research led to the development of compounds with significant cytotoxic properties, which are crucial in cancer research and therapy development (Soural et al., 2011).
Medicinal Chemistry
The 8-Hydroxyquinoline scaffold, including this compound, is a critical component in medicinal chemistry. It has been used for detecting various metal ions and anions and has gained significant attention due to its biological activities. Recent studies have focused on synthesizing 8-hydroxyquinoline derivatives for potential broad-spectrum drug molecules in treating diseases like cancer, HIV, and neurodegenerative disorders. These derivatives' metal chelation properties also make them potent drug candidates for various diseases (Gupta et al., 2021).
Metallosupramolecular Chemistry
8-Hydroxyquinoline and its derivatives, including this compound, are versatile ligands in coordination chemistry, especially in metallosupramolecular chemistry. They have been applied in creating supramolecular sensors, emitting devices, and self-assembled aggregates, demonstrating their broad applicability in synthetic coordination chemistry (Albrecht et al., 2008).
Antimycobacterial Agents
Studies have shown that this compound derivatives possess antimycobacterial activity. They have been tested against various mycobacterial strains, showing activity comparable or higher than established treatments like rifampicin. This suggests their potential as therapeutic agents against mycobacterial infections (Kos et al., 2015).
Bioorganic Chemistry
This compound and its derivatives have been explored in bioorganic chemistry, specifically in the synthesis and evaluation of compounds for their pharmacological properties. These studies include the exploration of their roles as enzyme inhibitors and their potential in developing novel therapeutic agents for various health conditions, including cancer and neurodegenerative diseases (Lord et al., 2009).
Mechanism of Action
Target of Action
8-Hydroxyquinoline-2-carboxamide primarily targets 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered promising therapeutic biotargets for various human diseases . The compound is a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, which include nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Mode of Action
This compound interacts with its targets by inhibiting their function. For instance, it has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The compound affects the biochemical pathways involving 2OG-dependent enzymes. It is generated from tryptophan via kynurenine and 3-hydroxykynurenine . The production of this compound is effectively blocked by the KMO-inhibitor mNBA .
Pharmacokinetics
It’s worth noting that its relative compound, iox1, suffers from low cell permeability
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of key enzymes, leading to changes in epigenetic processes . For example, it inhibits the function of JMJD and FTO, affecting the demethylation of nucleic acids .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the amount of 8-Hydroxyquinoline-2-carboxylic acid in the regurgitate of Spodoptera larvae was found to be strongly dependent on the tryptophan content of the diet . This suggests that the dietary environment can influence the production and action of the compound.
Future Directions
Biochemical Analysis
Biochemical Properties
8-Hydroxyquinoline-2-carboxamide is known to bind to Pim-1 kinase via hydrogen bonding and hydrophobic interactions . It is also recognized as a strong metal ion chelator, forming complexes with a wide range of metal ions .
Cellular Effects
This compound has been shown to exhibit antimicrobial activity, with studies indicating that it inhibits bacterial growth and the process of sulfate reduction in a dose-dependent manner . It also shows promising antiproliferative potency and high selectivity toward ovarian cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to a diverse range of targets with high affinities . This includes its interaction with Pim-1 kinase, where it binds via hydrogen bonding and hydrophobic interactions .
Dosage Effects in Animal Models
Information on the dosage effects of this compound in animal models is currently limited. Its antimicrobial activity has been observed to be dose-dependent .
Metabolic Pathways
This compound is generated from tryptophan via kynurenine and 3-hydroxykynurenine in insects . It is produced by the larvae and not by their commensal gut bacteria .
Transport and Distribution
Its parent compound, 8-Hydroxyquinoline, is known to form complexes with a wide range of metal ions, which may influence its distribution .
Properties
IUPAC Name |
8-hydroxyquinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)7-5-4-6-2-1-3-8(13)9(6)12-7/h1-5,13H,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLPADBAAMHWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385314 | |
| Record name | 8-hydroxyquinoline-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6759-79-1 | |
| Record name | 2-Quinolinecarboxamide, 8-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6759-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-hydroxyquinoline-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone](/img/structure/B1621253.png)



![1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide](/img/structure/B1621259.png)
![1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1621262.png)
![3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol](/img/structure/B1621263.png)




![1-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-4-[2-(1H-indol-3-yl)ethyl]pyridinium bromide](/img/structure/B1621271.png)
